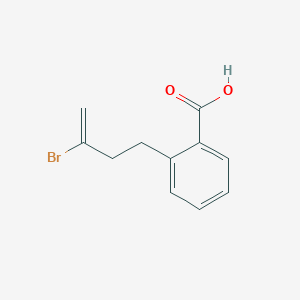

2-(3-Bromo-3-butenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromobut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOTWVPLNFAMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641258 | |

| Record name | 2-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-99-6 | |

| Record name | 2-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 2-(3-Bromo-3-butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway for 2-(3-bromo-3-butenyl)benzoic acid, a compound of interest for further chemical exploration and potential applications in drug development. Due to the absence of a specific established protocol in the surveyed literature, this guide presents a theoretical yet scientifically grounded approach based on analogous chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from 2-methylbenzoic acid (o-toluic acid). The proposed pathway involves:

-

Allylation of 2-Methylbenzoic Acid: Introduction of an allyl group at the benzylic position of 2-methylbenzoic acid.

-

Bromination of the Terminal Alkene: Selective bromination of the terminal double bond of the resulting 2-(3-butenyl)benzoic acid to yield the target compound.

This approach is predicated on established methodologies for benzylic functionalization and alkene bromination.

A visual representation of this proposed synthetic workflow is provided below:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis, with estimated yields based on similar reactions reported in the literature.

| Step | Starting Material | Reagents | Solvent | Reaction Time (Est.) | Temperature (°C, Est.) | Expected Yield (Est.) |

| 1. Allylation | 2-Methylbenzoic Acid | n-Butyllithium, Allyl Bromide | THF | 4-6 hours | -78 to 25 | 70-80% |

| 2. Bromination | 2-(3-Butenyl)benzoic Acid | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Carbon Tetrachloride | 2-4 hours | 77 (Reflux) | 60-70% |

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Butenyl)benzoic Acid (Allylation)

This procedure is adapted from methodologies involving the allylation of o-toluic acids.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methylbenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the dianion is allowed to proceed for 2 hours at -78 °C.

-

Allylation: Allyl bromide (1.1 eq) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is then acidified with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(3-butenyl)benzoic acid.

Step 2: Synthesis of this compound (Bromination)

This protocol utilizes a free-radical initiated bromination at the allylic position.

-

Preparation: To a solution of 2-(3-butenyl)benzoic acid (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq) are added.

-

Reaction: The mixture is heated to reflux (approximately 77 °C) and irradiated with a heat lamp to initiate the reaction. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is a linear sequence of two distinct chemical transformations.

This guide provides a foundational framework for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize reaction conditions. Standard laboratory safety protocols should be strictly adhered to throughout all experimental procedures.

In-depth Technical Guide on 2-(3-Bromo-3-butenyl)benzoic Acid

A comprehensive search of available scientific literature and chemical databases has revealed no specific experimental data for the compound 2-(3-Bromo-3-butenyl)benzoic acid.

This includes a lack of information regarding its chemical and physical properties, established experimental protocols for its synthesis or analysis, and any documented biological activity or signaling pathways. The absence of such data prevents the creation of a detailed technical guide as requested.

While information on structurally related compounds, such as various brominated benzoic acids and 2-(3-butenyl)benzoic acids[1], is available, extrapolating this data to predict the precise properties and behavior of this compound would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.

Therefore, we are unable to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways for this compound at this time. Further original research would be required to characterize this specific compound.

References

In-depth Technical Guide: 2-(3-bromo-3-butenyl)benzoic acid (CAS Number: 732248-99-6)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-(3-bromo-3-butenyl)benzoic acid (CAS: 732248-99-6)

Introduction

This document provides a detailed technical guide on the chemical compound identified by the CAS number 732248-99-6. The compound is chemically known as this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a comprehensive understanding of this molecule. Due to the limited publicly available data on this specific compound, this guide focuses on presenting the confirmed structural and basic information, while also contextualizing its potential properties and applications based on related chemical structures.

Core Compound Identification and Properties

A thorough search of scientific databases and literature has confirmed the identity of CAS number 732248-99-6. The fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 732248-99-6 | Chemical Abstracts Service |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₁BrO₂ | Calculated |

| Molecular Weight | 255.11 g/mol | Calculated |

| Canonical SMILES | C=C(Br)CC1=CC=CC=C1C(=O)O | Simplified Molecular-Input Line-Entry System |

| InChI Key | InChI=1S/C11H11BrO2/c12-9(1)5-6-7-3-2-4-8(7)10(13)14/h2-4,9H,1,5-6H2,(H,13,14) | International Chemical Identifier |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not publicly documented. However, based on the structure, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the ortho-alkylation of a benzoic acid derivative followed by bromination. The logical workflow for such a synthesis is outlined in the diagram below. This represents a general strategy for the synthesis of similar substituted benzoic acids.

Figure 1. A conceptual workflow for the synthesis of this compound.

Disclaimer: This proposed pathway is hypothetical and has not been experimentally validated based on available literature. Researchers should consult synthetic chemistry literature for established methods of ortho-alkylation and bromination of similar substrates.

Pharmacological Profile and Mechanism of Action

There is currently no published data on the pharmacological properties, biological activity, or mechanism of action of this compound. Compounds containing a benzoic acid scaffold are known to exhibit a wide range of biological activities. The presence of a bromo-butenyl substituent introduces both lipophilicity and a potential reactive site (the vinyl bromide), which could be explored for covalent interactions with biological targets.

Potential Areas of Investigation

Given the structural motifs, future research could investigate the following potential activities:

-

Enzyme Inhibition: The carboxylic acid group could act as a pharmacophore for interacting with various enzymes. The haloalkene moiety could potentially act as a Michael acceptor or undergo other reactions with nucleophilic residues in an enzyme's active site.

-

Receptor Modulation: Benzoic acid derivatives can act as ligands for various nuclear and cell surface receptors.

-

Antimicrobial Activity: Halogenated organic compounds are a known class of antimicrobial agents.

The logical relationship for investigating the biological activity of a novel compound like this compound is depicted below.

Figure 2. A logical workflow for the biological evaluation of a novel chemical entity.

ADME and Toxicity

No data regarding the Absorption, Distribution, Metabolism, Excretion (ADME), or toxicity of this compound has been reported. In silico predictions could provide initial estimates, but experimental validation would be necessary.

Conclusion and Future Directions

This compound (CAS: 732248-99-6) is a defined chemical entity with a known structure. However, it remains a largely uncharacterized compound in the scientific literature. This presents an opportunity for novel research into its synthesis, physicochemical properties, and biological activities. Future work should focus on developing a robust synthetic route and subsequently screening the compound for a range of biological targets to elucidate its potential as a research tool or therapeutic lead.

Disclaimer: This document is based on a comprehensive search of publicly available scientific literature and databases as of the date of publication. The absence of detailed information reflects the current state of knowledge about this specific compound. The conceptual pathways and workflows are provided for illustrative purposes and are not based on experimental data for this compound.

Structure Elucidation of 2-(3-Bromo-3-butenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound, 2-(3-Bromo-3-butenyl)benzoic acid. Due to the absence of direct experimental data in the current literature, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of analogous chemical structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules. Detailed hypothetical experimental protocols, predicted spectral data, and logical workflows are provided to facilitate further investigation.

Introduction

This compound is an aromatic carboxylic acid bearing a reactive vinyl bromide moiety. This structural combination suggests potential applications in medicinal chemistry and materials science, where the vinyl bromide can serve as a handle for further functionalization through cross-coupling reactions, and the benzoic acid group provides a site for amide or ester formation. The precise characterization of this molecule is paramount for its potential use in drug development and other scientific endeavors. This guide details the proposed synthesis and a thorough, predictive analysis of its spectroscopic properties.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from commercially available ortho-toluic acid.

-

Allylation of ortho-Toluic Acid: The first step involves the deprotonation of the benzylic methyl group of o-toluic acid using a strong base like Lithium Diisopropylamide (LDA), followed by quenching with allyl bromide to yield the precursor, 2-(but-3-en-1-yl)benzoic acid.

-

Allylic Bromination: The precursor is then subjected to allylic bromination using N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. This selectively introduces a bromine atom at the allylic position of the butenyl side chain.

The overall synthetic workflow is depicted in the following diagram:

A Predictive Spectroscopic and Synthetic Guide to 2-(3-Bromo-3-butenyl)benzoic Acid

Introduction

2-(3-Bromo-3-butenyl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its structure combines a benzoic acid moiety, a common pharmacophore, with a reactive bromoalkene functionality, making it a versatile building block for further chemical modifications. This guide provides a predictive overview of its spectroscopic characteristics and a plausible synthetic methodology.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.9-8.1 | Doublet | 1H | Ar-H (ortho to COOH) |

| ~7.3-7.6 | Multiplet | 3H | Ar-H |

| ~5.6 | Singlet | 1H | =CH₂ (vinylic) |

| ~5.4 | Singlet | 1H | =CH₂ (vinylic) |

| ~3.0 | Triplet | 2H | Ar-CH₂- |

| ~2.7 | Triplet | 2H | -CH₂-C(Br)= |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~145 | Ar-C (quaternary, attached to butenyl) |

| ~133 | =C(Br)- |

| ~132 | Ar-CH |

| ~131 | Ar-C (quaternary, attached to COOH) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~120 | =CH₂ |

| ~38 | Ar-CH₂- |

| ~35 | -CH₂-C(Br)= |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| ~1630 | C=C stretch (alkene) |

| 1450-1600 | C=C stretch (aromatic) |

| 1210-1320 | C-O stretch (carboxylic acid) |

| ~600-700 | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 254/256 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 237/239 | [M-OH]⁺ |

| 209/211 | [M-COOH]⁺ |

| 175 | [M-Br]⁺ |

| 129 | [M-Br-CH₂CH=CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available materials. The following is a proposed synthetic route and general protocols for spectroscopic analysis.

Synthesis Protocol:

A plausible synthesis could involve the allylation of 2-methylbenzoic acid followed by bromination.

-

Allylation of 2-Methylbenzoic Acid:

-

To a solution of 2-methylbenzoic acid in an appropriate solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to deprotonate the methyl group, forming a benzylic carbanion.

-

Add allyl bromide to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the resulting 2-(but-3-en-1-yl)benzoic acid by column chromatography.

-

-

Bromination of 2-(but-3-en-1-yl)benzoic acid:

-

Dissolve the 2-(but-3-en-1-yl)benzoic acid in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.

-

Purify the crude product, this compound, by recrystallization or column chromatography.

-

Spectroscopic Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using an electron ionization (EI) mass spectrometer.

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualizations

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for synthesis and characterization.

A Technical Guide to the Predicted ¹³C NMR Spectrum of 2-(3-Bromo-3-butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(3-bromo-3-butenyl)benzoic acid. Due to the absence of experimentally published spectra for this specific compound in the available literature, this document presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It also outlines a standard experimental protocol for acquiring such data.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is predicted to exhibit 11 unique signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including effects from the aromatic ring, the carboxylic acid group, the alkene, and the bromine atom.

The predicted chemical shift values are summarized in the table below. These predictions are derived from typical values for substituted benzoic acids, bromoalkenes, and allylic systems.[1][2][3] The numbering convention used for the assignments is illustrated in the diagram in the subsequent section.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Benzoic Acid Moiety | ||

| C=O (Carboxylic Acid) | 170 - 174 | Typical range for carboxylic acid carbons, slightly deshielded by the aromatic ring.[4] |

| C1' (Ar-C) | 130 - 133 | Quaternary aromatic carbon attached to the carboxylic acid group. |

| C2' (Ar-C) | 140 - 144 | Quaternary aromatic carbon attached to the butenyl side chain, deshielded by the alkyl group. |

| C3' (Ar-CH) | 126 - 129 | Aromatic CH ortho to the alkyl substituent. |

| C4' (Ar-CH) | 129 - 132 | Aromatic CH para to the alkyl substituent. |

| C5' (Ar-CH) | 125 - 128 | Aromatic CH meta to the alkyl substituent. |

| C6' (Ar-CH) | 132 - 135 | Aromatic CH ortho to the carboxylic acid group, deshielded. |

| Butenyl Side Chain | ||

| C1 (Allylic CH₂) | 35 - 40 | Benzylic/allylic carbon, shifted downfield due to proximity to the aromatic ring.[1] |

| C2 (Alkyl CH₂) | 30 - 35 | Standard sp³ hybridized carbon in an alkyl chain. |

| C3 (Alkene C-Br) | 115 - 125 | sp² carbon bonded to bromine; the "heavy atom effect" can cause a slight upfield shift compared to a standard vinyl carbon.[5] |

| C4 (Alkene CH₂) | 120 - 128 | Terminal sp² carbon of the vinyl group.[1] |

Logical Relationship for Spectral Assignment

The following diagram illustrates the structure of this compound with the carbon numbering system used for the predicted ¹³C NMR data assignments.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Mass Spectrometry of 2-(3-Bromo-3-butenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-(3-Bromo-3-butenyl)benzoic acid. Due to the absence of a publicly available mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of related chemical structures, such as benzoic acid and brominated organic compounds. This guide also includes a general experimental protocol for the analysis of this and similar molecules using gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by several key fragments. The presence of bromine, with its two major isotopes 79Br and 81Br in an approximate 1:1 ratio, will result in characteristic isotopic clusters for bromine-containing fragments, appearing as pairs of peaks with a 2 m/z unit difference and nearly equal intensity.[1][2][3][4]

The fragmentation of the benzoic acid moiety is anticipated to follow established pathways, primarily involving the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups.[5][6] The butenyl side chain is also susceptible to fragmentation, particularly cleavage of the carbon-bromine bond and rearrangements.

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (for 79Br/81Br) | Proposed Fragment Ion | Description |

| 254/256 | [C11H11BrO2]+• | Molecular Ion (M+•) |

| 237/239 | [C11H10BrO]+ | Loss of -OH (M-17) |

| 209/211 | [C11H11Br]+• | Loss of -COOH (M-45) |

| 175 | [C11H10O2]+ | Loss of Br |

| 128 | [C7H4O2]+• | Fragment from cleavage of the butenyl chain |

| 105 | [C7H5O]+ | Benzoyl cation, a common fragment from benzoic acids[5] |

| 77 | [C6H5]+ | Phenyl cation |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like this compound, GC-MS with electron ionization (EI) is a suitable analytical technique. Due to the presence of the carboxylic acid group, derivatization is often recommended to improve volatility and chromatographic peak shape.[5][7][8] Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for carboxylic acids.[5][7]

1. Sample Preparation and Derivatization

-

Sample Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

-

Derivatization (Silylation):

-

Transfer 100 µL of the sample solution to a clean, dry vial.

-

Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Allow the sample to cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Injection Port: Set to 250°C.

-

Injection Mode: Splitless or split (e.g., 10:1), depending on sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3-5 minutes).

-

3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to observe the retention time of the derivatized analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

-

Analyze the fragmentation pattern in the mass spectrum to confirm the structure of the compound, paying close attention to the characteristic isotopic pattern of bromine.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is outlined below.

Caption: General workflow for the GC-MS analysis of this compound.

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. as.uky.edu [as.uky.edu]

- 7. metbio.net [metbio.net]

- 8. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FTIR Analysis of 2-(3-Bromo-3-butenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Predicted FTIR Spectral Data

The FTIR spectrum of 2-(3-Bromo-3-butenyl)benzoic acid is expected to exhibit a combination of absorption bands corresponding to the vibrations of its carboxylic acid moiety, the aromatic ring, and the vinyl bromide group. The following table summarizes the predicted characteristic infrared absorption frequencies.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium |

| C-H Stretch (Alkenyl) | Vinyl Group | 3080 - 3010 | Medium |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Weak |

| C=C Stretch (Alkenyl) | Vinyl Group | ~1630 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium |

| =C-H Bend (out-of-plane) | Vinyl Group | 1000 - 800 | Strong |

| C-Br Stretch | Vinyl Bromide | 700 - 500 | Medium to Strong |

Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding, the physical state of the sample, and conjugation effects.

Interpretation of Key Spectral Regions:

-

3300-2500 cm⁻¹: A very broad and strong absorption in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2][3][4] This broadness is a result of the strong intermolecular hydrogen bonding forming dimers.[4]

-

1760-1690 cm⁻¹: A strong, sharp peak in this range is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid.[1][2][3][4] Conjugation with the benzene ring is expected to shift this peak to a lower wavenumber.[2][3]

-

1600-1450 cm⁻¹: Several medium to weak bands in this region are indicative of the C=C stretching vibrations within the aromatic ring.

-

~1630 cm⁻¹: A medium intensity band around this wavenumber is anticipated for the C=C stretching of the vinyl group.

-

1320-1210 cm⁻¹: A strong band corresponding to the C-O stretching of the carboxylic acid is expected in this region.[4]

-

1000-800 cm⁻¹: Strong absorptions in this region are typically due to the out-of-plane bending vibrations of the =C-H bonds of the vinyl group.

-

700-500 cm⁻¹: A medium to strong band in this lower frequency region is characteristic of the C-Br stretching vibration.

Experimental Protocol: FTIR Analysis of a Solid Sample

This section details a standard procedure for obtaining an FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Spatula

-

Analytical balance

-

Sample of this compound

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the sample and KBr to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be baseline corrected and normalized.

-

Identify the major absorption bands and record their wavenumbers (cm⁻¹).

-

Compare the observed peaks with the expected frequencies for the functional groups present in this compound to confirm its structure.

-

Visualizations

The following diagrams illustrate the logical workflow for the FTIR analysis and the expected signaling pathways (vibrational modes) for the key functional groups.

Caption: Experimental workflow for FTIR analysis of a solid sample.

Caption: Logical relationship of functional groups to the FTIR spectrum.

References

An In-depth Technical Guide to the Reactivity of the Vinyl Bromide in 2-(3-Bromo-3-butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the vinyl bromide moiety in the novel chemical entity, 2-(3-Bromo-3-butenyl)benzoic acid. While direct experimental data for this specific compound is not available in the current body of scientific literature, its structural features—a vinyl bromide and a carboxylic acid ortho-disubstituted on a benzene ring—suggest several high-probability reaction pathways. This document explores three primary transformations: Palladium-catalyzed Intramolecular Heck Reaction, Copper-catalyzed Intramolecular O-vinylation, and Palladium-catalyzed Carbonylation. For each pathway, this guide presents detailed theoretical frameworks, established experimental protocols from analogous systems, and quantitative data to facilitate further research and application in synthetic and medicinal chemistry.

Introduction

The compound this compound presents a unique scaffold for the synthesis of complex heterocyclic and carbocyclic systems. The vinyl bromide functionality is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. The spatial proximity of the carboxylic acid group introduces the potential for intramolecular cyclization reactions, offering pathways to novel molecular architectures of interest in drug discovery and materials science. This guide serves as a predictive roadmap for the synthetic transformations of this promising, yet uncharacterized, molecule.

Predicted Reaction Pathways

Based on the structural arrangement of the functional groups in this compound, three primary intramolecular reaction pathways are anticipated:

-

Palladium-catalyzed Intramolecular Heck Reaction: Cyclization via the formation of a new carbon-carbon bond between the vinyl bromide and the butenyl alkene.

-

Copper-catalyzed Intramolecular O-vinylation: Cyclization through the formation of an oxygen-carbon bond between the carboxylic acid and the vinyl bromide, leading to an enol lactone.

-

Palladium-catalyzed Carbonylation: Introduction of a carbonyl group at the vinyl bromide position, which can subsequently be trapped by the internal carboxylic acid.

The following sections will detail the theoretical basis and provide established experimental protocols for each of these predicted transformations.

Palladium-Catalyzed Intramolecular Heck Reaction

The Intramolecular Heck Reaction is a powerful method for the construction of cyclic systems.[1][2] In the case of this compound, a palladium(0) catalyst is expected to undergo oxidative addition into the carbon-bromine bond of the vinyl bromide. The resulting organopalladium(II) species can then undergo an intramolecular migratory insertion with the tethered butenyl group to form a new carbon-carbon bond, leading to a cyclized product.

Proposed Signaling Pathway

Caption: Proposed catalytic cycle for the Intramolecular Heck Reaction.

Experimental Protocol for an Analogous System

While a specific protocol for this compound is not available, the following procedure for the intramolecular cyclization of an aryl bromide with a tethered alkene provides a robust starting point.[3][4]

Reaction: General Intramolecular Heck Cyclization

Materials:

-

2-Alkenylaryl bromide (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

-

To an oven-dried Schlenk tube is added the 2-alkenylaryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous DMF is added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems

The following table summarizes results for intramolecular Heck reactions of various 2-alkenylaryl halides, demonstrating the feasibility and potential yields for this type of transformation.

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromo-N-allyl-N-tosylaniline | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 85 | [5] |

| 2 | 1-(2-Bromophenyl)-4-penten-1-ol | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | CH₃CN | 80 | 24 | 78 | [6] |

| 3 | N-Allyl-2-bromo-N-tosylbenzamide | PdCl₂(PPh₃)₂ (5) | - | NaHCO₃ | DMF | 120 | 16 | 92 | [7] |

Copper-Catalyzed Intramolecular O-vinylation

A compelling alternative reaction pathway involves the intramolecular coupling of the carboxylic acid with the vinyl bromide, catalyzed by a copper(I) species. This transformation would lead to the formation of an enol lactone, a valuable structural motif in natural products and pharmaceuticals.

Proposed Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

Stability of 2-(3-Bromo-3-butenyl)benzoic Acid Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential stability and reactivity of 2-(3-Bromo-3-butenyl)benzoic acid under acidic conditions. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from analogous chemical structures and established reaction mechanisms to predict potential degradation and transformation pathways. The core functional groups of the molecule—a carboxylic acid, an ortho-alkenyl substituent, and a vinylic bromide—are individually and collectively assessed for their reactivity in an acidic milieu. This guide outlines potential acid-catalyzed reactions, including intramolecular cyclization and electrophilic addition to the double bond, providing a theoretical framework for researchers working with this and structurally related compounds. Detailed hypothetical experimental protocols for evaluating the stability of this compound are also presented.

Introduction

This compound is a molecule of interest in synthetic organic chemistry and potentially in drug discovery due to its unique combination of reactive functional groups. The stability of such a molecule under various conditions, particularly acidic environments frequently encountered during synthesis, purification, formulation, and biological assays, is of paramount importance. This document aims to provide a comprehensive theoretical overview of the potential reactivity of this compound in the presence of acids.

Predicted Stability and Reaction Pathways

Based on the structure of this compound, two primary reaction pathways are anticipated under acidic conditions: intramolecular cyclization and reaction at the double bond. The vinylic bromide is expected to be relatively stable under mild acidic conditions.

Acid-Catalyzed Intramolecular Cyclization

The ortho positioning of the butenyl chain relative to the carboxylic acid group creates the potential for an intramolecular electrophilic attack on the double bond, facilitated by protonation of the carbonyl oxygen. This can lead to the formation of a six-membered ring system.

Caption: Proposed pathway for acid-catalyzed intramolecular cyclization.

Electrophilic Addition to the Alkene

The double bond in the butenyl side chain is susceptible to electrophilic addition. In the presence of a protic acid (HX), where X is a conjugate base, the reaction would likely proceed via a carbocation intermediate. If the acid is HBr (which could be present as an impurity or formed under certain conditions), the addition would follow Markovnikov's rule, leading to a dibromo species.

Caption: General mechanism for electrophilic addition to the double bond.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following table summarizes the expected outcomes based on general chemical principles.

| Condition | Predicted Primary Reaction | Predicted Secondary Reaction(s) | Expected Stability | Key Influencing Factors |

| Mild Acid (e.g., pH 4-6) | Low to negligible reaction | None | High | Concentration of acid |

| Moderate Acid (e.g., pH 1-3) | Intramolecular Cyclization | Electrophilic Addition (if nucleophile present) | Moderate | Temperature, Solvent |

| Strong Acid (e.g., concentrated H₂SO₄) | Intramolecular Cyclization | Polymerization, Decomposition | Low | Acid concentration, Temperature |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following experimental protocols are proposed.

General Stability Study Workflow

Caption: Workflow for a general acidic stability study.

Detailed Protocol for HPLC Analysis

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare a series of aqueous acidic solutions (e.g., using HCl or H₂SO₄) at desired pH values (e.g., pH 1, 3, 5).

-

-

Reaction Setup:

-

In separate vials, add a known volume of the stock solution to each acidic solution to achieve a final desired concentration (e.g., 100 µg/mL).

-

Incubate the vials at a constant temperature (e.g., 40°C).

-

-

Sampling and Analysis:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction by diluting the aliquot in a mobile phase or a neutralizing buffer.

-

Analyze the samples by a validated reverse-phase HPLC method with UV detection to monitor the disappearance of the parent compound and the appearance of any degradation products.

-

Use LC-MS to identify the mass of any new peaks to aid in structure elucidation of potential products.

-

Protocol for Preparative Scale Degradation and Product Characterization

-

Reaction:

-

Dissolve a larger quantity of this compound (e.g., 100 mg) in a suitable solvent and add a stoichiometric or catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or triflic acid).

-

Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC or HPLC.

-

-

Work-up and Isolation:

-

Once the starting material is consumed or significant product formation is observed, quench the reaction with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product(s) with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product(s) using column chromatography.

-

-

Characterization:

-

Characterize the isolated product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm the proposed structures.

-

Conclusion

While specific experimental data on the stability of this compound under acidic conditions is not currently available in the literature, a theoretical analysis based on the reactivity of its constituent functional groups provides valuable insights. The primary anticipated reactions are intramolecular cyclization to form a lactone and electrophilic addition to the double bond. The vinyl bromide moiety is expected to be relatively inert under these conditions. The provided experimental protocols offer a clear path for researchers to empirically determine the stability profile of this compound and to isolate and characterize any transformation products. This information is critical for the successful application of this compound in further research and development.

Technical Guide: Thermal Stability Assessment of 2-(3-Bromo-3-butenyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a representative technical guide for the thermal stability analysis of 2-(3-Bromo-3-butenyl)benzoic acid. Due to the absence of publicly available experimental data for this specific compound, the data presented herein is hypothetical and serves to illustrate standard methodologies and data presentation formats.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and manufacturing. It influences storage conditions, shelf-life, and the safety profile of the final product. This guide outlines a comprehensive approach to evaluating the thermal stability of this compound, a substituted benzoic acid derivative. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative insights into the material's response to heat.

Experimental Protocols

A logical workflow for assessing the thermal stability of a compound like this compound is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow from sample preparation to data interpretation.

Potential Applications of 2-(3-Bromo-3-butenyl)benzoic Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromo-3-butenyl)benzoic acid is a versatile bifunctional molecule that holds significant promise as a building block in modern organic synthesis. Its structure, incorporating a benzoic acid moiety, a terminal alkene, and a vinyl bromide, offers multiple reaction sites for a variety of transformations. This technical guide explores the potential applications of this compound, focusing on its utility in constructing complex carbocyclic and heterocyclic scaffolds through intramolecular cyclization reactions, as well as its role as a substrate in palladium-catalyzed cross-coupling and carbonylation reactions. Detailed experimental protocols for hypothetical, yet plausible, synthetic transformations are provided, alongside data tables summarizing expected outcomes based on analogous reactions reported in the literature.

Introduction

The strategic placement of reactive functional groups within a single molecule provides a powerful platform for the efficient construction of complex molecular architectures. This compound presents an attractive scaffold for synthetic chemists. The vinyl bromide and the alkene functionalities are poised for intramolecular cyclization reactions, offering routes to various ring systems. Furthermore, these groups can participate in a range of intermolecular transformations, making this compound a valuable starting material for the synthesis of diverse molecular libraries. The benzoic acid group not only allows for derivatization but can also act as an internal nucleophile in cyclization reactions.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the coupling of a suitable ortho-substituted benzoic acid derivative with a four-carbon unit containing a terminal alkyne, followed by hydrobromination of the alkyne to introduce the vinyl bromide functionality.

Experimental Protocol: Synthesis of 2-(But-3-ynyl)benzoic Acid

To a solution of 2-iodobenzoic acid (1.0 eq) in a suitable solvent such as a mixture of THF and DMF is added Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). The mixture is degassed and placed under an inert atmosphere. Triethylamine (3.0 eq) is added, followed by the dropwise addition of but-3-yn-1-ol (1.2 eq). The reaction is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure. The resulting alcohol is then oxidized to the carboxylic acid using a standard oxidizing agent like Jones reagent or PCC.

Experimental Protocol: Hydrobromination of 2-(But-3-ynyl)benzoic Acid

To a solution of 2-(but-3-ynyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane at 0 °C is added a solution of HBr in acetic acid (1.2 eq). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound. Alternatively, radical hydrobromination using HBr and a radical initiator such as AIBN would favor the anti-Markovnikov addition, yielding the terminal vinyl bromide.

Potential Applications in Intramolecular Cyclization Reactions

The close proximity of the vinyl bromide and the butenyl chain in this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of five- or six-membered rings, which are prevalent in many biologically active molecules.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the formation of C-C bonds.[1][2][3][4] In the case of this compound, this reaction can be envisioned to proceed via a 5-exo-trig or 6-endo-trig cyclization pathway, leading to the formation of dihydroindenone or tetralone derivatives, respectively, after a subsequent isomerization.

Diagram 1: Proposed Intramolecular Heck Reaction Pathways

Caption: Proposed Intramolecular Heck Reaction Pathways.

Table 1: Representative Conditions and Expected Yields for Intramolecular Heck Reactions

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Dihydroindenone | 65-85 |

| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | MeCN | 80 | 18 | Dihydroindenone | 70-90 |

| 3 | PdCl₂(PPh₃)₂ | - | Ag₂CO₃ | DMA | 120 | 12 | Dihydroindenone | 60-80 |

Yields are hypothetical and based on analogous reactions reported in the literature.

Experimental Protocol: Intramolecular Heck Reaction

To a solution of this compound (1.0 eq) in DMF (0.05 M) is added Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Et₃N (2.0 eq). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Radical Cyclization

Radical cyclizations offer a complementary approach to the formation of cyclic structures.[5][6][7] Treatment of this compound with a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride, could initiate a cyclization cascade to afford similar ring systems as the Heck reaction.

Diagram 2: Proposed Radical Cyclization Workflow

Caption: Proposed Radical Cyclization Workflow.

Table 2: Conditions for Radical Cyclization

| Entry | Radical Initiator | Reducing Agent | Solvent | Temp (°C) | Expected Product | Yield (%) |

| 1 | AIBN | Bu₃SnH | Benzene | 80 | Dihydroindenone | 60-80 |

| 2 | (PhCOO)₂ | (TMS)₃SiH | Toluene | 110 | Dihydroindenone | 55-75 |

Yields are hypothetical and based on analogous reactions.

Experimental Protocol: Radical Cyclization

A solution of this compound (1.0 eq) in benzene (0.02 M) is degassed with argon. AIBN (0.1 eq) and Bu₃SnH (1.2 eq) are added, and the mixture is heated to reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Intramolecular Lactonization

The carboxylic acid moiety can act as an internal nucleophile to trap a palladium intermediate, leading to the formation of lactones. This palladium-catalyzed carbonylation-lactonization cascade would be a powerful method for synthesizing isochromanone derivatives.[8][9][10]

Diagram 3: Proposed Palladium-Catalyzed Lactonization

References

- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. soc.chim.it [soc.chim.it]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cathodic Radical Cyclisation of Aryl Halides Using a Strongly‐Reducing Catalytic Mediator in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mn(III)-Mediated Radical Cyclization of o-Alkenyl Aromatic Isocyanides with Boronic Acids: Access to N-Unprotected 2-Aryl-3-cyanoindoles [organic-chemistry.org]

- 7. Visible light-induced radical cyclization of o-alkenyl aromatic isocyanides with thioethers: direct synthesis of 2-thioquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. documentsdelivered.com [documentsdelivered.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cyclization of 2-(3-Bromo-3-butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the palladium-catalyzed intramolecular Heck cyclization of 2-(3-bromo-3-butenyl)benzoic acid to synthesize 3-methylene-3,4-dihydro-1H-isochromen-1-one. This transformation is a valuable tool for the construction of isochromanone scaffolds, which are present in various biologically active molecules.

Introduction

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of cyclic compounds.[1][2][3][4] This method is widely employed in the construction of carbo- and heterocyclic frameworks due to its high functional group tolerance and predictable stereoselectivity.[1][2] The reaction proceeds via an oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the palladium(0) catalyst.[4]

This document outlines a protocol for the intramolecular Heck cyclization of this compound, a substrate poised to form a six-membered lactone ring, yielding 3-methylene-3,4-dihydro-1H-isochromen-1-one.

Reaction Scheme

Caption: General reaction scheme for the palladium-catalyzed cyclization.

Quantitative Data Summary

While a specific literature report detailing the cyclization of this compound was not identified, the following table provides representative data based on analogous intramolecular Heck reactions for the formation of six-membered rings. Yields for such reactions are typically moderate to high.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 12 | 75 (Expected) |

| 2 | Pd(PPh₃)₄ (5) | - | Et₃N (3) | Acetonitrile | 80 | 16 | 68 (Expected) |

| 3 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | NaOAc (2.5) | Toluene | 110 | 10 | 82 (Expected) |

Experimental Protocol

This protocol is adapted from general procedures for intramolecular Heck reactions.[3][4] Researchers should optimize conditions for their specific setup.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methylene-3,4-dihydro-1H-isochromen-1-one.

-

Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed cyclization.

Catalytic Cycle

Caption: Proposed catalytic cycle for the intramolecular Heck reaction.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Intramolecular Heck Reaction of 2-(3-Bromo-3-butenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the intramolecular Heck reaction of 2-(3-bromo-3-butenyl)benzoic acid. This reaction is a powerful tool for the synthesis of heterocyclic compounds, in this case, a substituted 3,4-dihydro-1H-isochromen-1-one, a scaffold of interest in medicinal chemistry and drug development.

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[1] This process is highly efficient for constructing five- and six-membered rings and can be used to create complex molecular architectures.[2] The reaction typically proceeds under mild conditions and demonstrates a high tolerance for various functional groups.[2]

Reaction Scheme

The intramolecular Heck reaction of this compound proceeds via a palladium-catalyzed cyclization to yield 3-methylene-3,4-dihydro-1H-isochromen-1-one.

Figure 1: Intramolecular Heck Reaction of this compound.

Data Presentation

| Substrate Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl bromide with a tethered terminal alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-120 | 75-95 |

| Aryl bromide with a tethered terminal alkene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 100-140 | 80-98 |

| Aryl bromide with a tethered terminal alkene | Pd₂(dba)₃ / dppf | NaOAc | Toluene | 80-110 | 70-90 |

Table 1: Typical yields for intramolecular Heck reactions of aryl bromides.

Experimental Protocols

This section outlines a detailed methodology for the intramolecular Heck reaction of this compound based on established procedures for similar transformations.

Materials and Reagents

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Reaction Setup and Procedure

-

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (10 mL) followed by triethylamine (1.5 mmol, 1.5 eq).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and 1 M HCl (20 mL).

-

Separate the organic layer and wash it sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methylene-3,4-dihydro-1H-isochromen-1-one.

Visualizations

Reaction Mechanism Pathway

The catalytic cycle of the Heck reaction involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to form the product and regenerate the catalyst.[3]

Caption: Catalytic cycle of the intramolecular Heck reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the intramolecular Heck reaction.

References

Application Notes and Protocols: Synthesis of Isochromanones via Intramolecular Heck Cyclization of 2-(3-Bromo-3-butenyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochromanones are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active compounds. Their synthesis is of significant interest in the fields of organic chemistry and drug discovery. One efficient method for constructing the isochromanone scaffold is through the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process.[1][2] This application note provides a detailed protocol for the synthesis of a substituted isochromanone via the intramolecular cyclization of 2-(3-bromo-3-butenyl)benzoic acid. The intramolecular Heck reaction offers a reliable strategy for the formation of carbocyclic and heterocyclic rings under mild conditions with high functional group tolerance.[1][3]

Reaction Scheme

The proposed transformation involves the intramolecular cyclization of this compound to yield the corresponding isochromanone. The reaction proceeds via a palladium-catalyzed intramolecular Heck reaction, where the palladium catalyst facilitates the coupling between the aryl bromide and the alkene moiety within the same molecule.

Proposed Reaction:

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the synthesis of 4-methylenedihydroisochromen-1-one from this compound based on analogous intramolecular Heck reactions.[4]

| Parameter | Value |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 80 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-85% |

| Purity | >95% after chromatography |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target isochromanone.

References

Application Notes & Protocols: 2-(3-Bromo-3-butenyl)benzoic Acid in Total Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(3-Bromo-3-butenyl)benzoic acid is a versatile building block for the synthesis of complex polycyclic scaffolds. Its structure, featuring a vinyl bromide and a benzoic acid tethered to an aromatic ring, makes it an ideal precursor for intramolecular cyclization reactions. The primary application of this building block is in the palladium-catalyzed intramolecular Heck reaction, which allows for the efficient construction of six-membered rings, leading to dihydronaphthalene and naphthalene derivatives.[1][2][3] These core structures are prevalent in numerous biologically active natural products and pharmaceutical agents.

This document provides detailed protocols for a multi-step synthetic sequence starting from this compound, demonstrating its utility in generating a functionalized naphthalene core suitable for further elaboration in a total synthesis campaign.

Synthetic Workflow Overview

The overall synthetic strategy involves an initial intramolecular Heck cyclization to form the core dihydronaphthalene structure, followed by esterification and subsequent aromatization. A final Suzuki coupling reaction demonstrates the potential for introducing molecular diversity.

Caption: Synthetic workflow from the starting material to a functionalized product.

Step 1: Intramolecular Heck Reaction

The key transformation is the palladium-catalyzed intramolecular Heck reaction, which proceeds via a neutral catalytic cycle to form the dihydronaphthalene ring system. This reaction is highly efficient for constructing cyclic structures.[1][4]

Reaction Mechanism

Caption: Mechanism of the intramolecular Heck reaction.

Experimental Protocol: Synthesis of 4-Methylene-3,4-dihydronaphthalene-1-carboxylic acid

-

To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration of the starting material.

-

Add triethylamine (3.0 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with 1 M HCl (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation

| Parameter | Value |

| Reactants | This compound, Pd(OAc)₂, PPh₃, Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 12 h |

| Yield | 85-95% |

| Product m/z | Calculated: 188.08; Found: 188.1 (M+) |

Step 2: Esterification

The carboxylic acid is converted to a methyl ester to protect the acidic proton and to facilitate purification and handling in subsequent synthetic steps. A standard Fischer esterification protocol is employed.[5][6]

Experimental Protocol: Synthesis of Methyl 4-methylene-3,4-dihydronaphthalene-1-carboxylate

-

Dissolve 4-Methylene-3,4-dihydronaphthalene-1-carboxylic acid (1.0 eq) in methanol (to 0.2 M).

-

Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

-

Heat the mixture to reflux (approx. 65 °C) for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can be purified by silica gel chromatography if necessary.

Data Presentation

| Parameter | Value |

| Reactants | 4-Methylene-3,4-dihydronaphthalene-1-carboxylic acid, Methanol, H₂SO₄ |

| Temperature | 65 °C (Reflux) |

| Reaction Time | 6 h |

| Yield | >95% |

| Product m/z | Calculated: 202.09; Found: 202.1 (M+) |

Step 3 & 4: Aromatization, Bromination, and Suzuki Coupling

To demonstrate the utility of the naphthalene scaffold, a sequence of aromatization, regioselective bromination, and a subsequent Suzuki cross-coupling is presented. This sequence transforms the core structure into a more complex, functionalized molecule, which is a common strategy in the synthesis of bioactive compounds.

Experimental Protocol: Aromatization, Bromination, and Suzuki Coupling

Aromatization and Bromination (Illustrative Protocol):

-

The methyl 4-methylene-3,4-dihydronaphthalene-1-carboxylate can be aromatized to methyl 2-methylnaphthalene-1-carboxylate using a dehydrogenation catalyst like Pd/C in a high-boiling solvent or with an oxidizing agent such as DDQ.

-

The resulting naphthalene can be regioselectively brominated at the 4-position using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., AIBN).

Suzuki Coupling: Synthesis of Methyl 4-aryl-2-methylnaphthalene-1-carboxylate

-

In a microwave vial, combine methyl 4-bromo-2-methylnaphthalene-1-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the vial.

-

Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the final coupled product.

Data Presentation for Suzuki Coupling

| Parameter | Value |

| Reactants | Bromonaphthalene derivative, Arylboronic acid, K₂CO₃, Pd(PPh₃)₄ |

| Solvent | Toluene/Ethanol/Water |

| Temperature | 120 °C (Microwave) |

| Reaction Time | 30 min |

| Yield | 70-90% |

Conclusion: this compound serves as an excellent starting material for the rapid assembly of substituted naphthalene cores. The key intramolecular Heck reaction provides a robust method for constructing the foundational polycyclic system, which can be readily elaborated through standard synthetic transformations like esterification, aromatization, and palladium-catalyzed cross-coupling reactions. These attributes make it a valuable building block for professionals in chemical research and drug development.

References

- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Deconjugative alkylation/Heck reaction as a simple platform for dihydronaphthalene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Derivatization of 2-(3-Bromo-3-butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-(3-Bromo-3-butenyl)benzoic acid, a versatile building block for the synthesis of a variety of organic molecules. The protocols focus on the derivatization of its two key functional groups: the carboxylic acid and the vinyl bromide. These modifications open avenues for the creation of diverse compound libraries for applications in medicinal chemistry, materials science, and chemical biology.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into esters and amides, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties.

Esterification via Fischer Esterification

This protocol describes the synthesis of the methyl ester of this compound as a representative example. Other alcohols can be used to generate a variety of esters.

Experimental Protocol:

-

To a 100 mL round-bottomed flask, add this compound (e.g., 2.55 g, 10 mmol) and methanol (40 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1][2][3]

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired methyl ester.

Quantitative Data:

| Starting Material | Reagents | Product | Yield |

| This compound | Methanol, Sulfuric Acid | Methyl 2-(3-bromo-3-butenyl)benzoate | >90% (Typical) |

Experimental Workflow:

Amide Synthesis using a Coupling Agent

This protocol details the synthesis of an amide derivative using a common peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is highly efficient and tolerates a wide range of amines.

Experimental Protocol:

-